1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the bromomethylation of a tetrafluoroiodobenzene precursor. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-iodobenzene with formaldehyde and hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, although the presence of multiple halogens can influence the reactivity and regioselectivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thioethers, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:
Biology: Investigated for its potential as a labeling reagent in biochemical assays due to its unique halogenated structure.
Medicine: Explored for its potential use in radiolabeling for diagnostic imaging techniques.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of multiple halogens on the benzene ring enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The bromomethyl group is particularly reactive, allowing for selective modifications at this position .
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-chlorobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-bromobenzene
Uniqueness
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H2BrF4I |
---|---|
Molecular Weight |
368.89 g/mol |
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene |
InChI |
InChI=1S/C7H2BrF4I/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
InChI Key |
AMEAZNZBEYUSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)I)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.